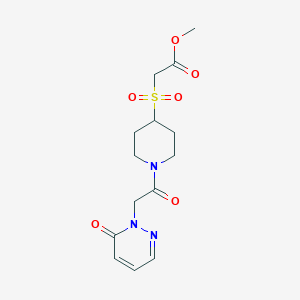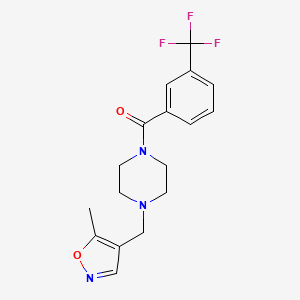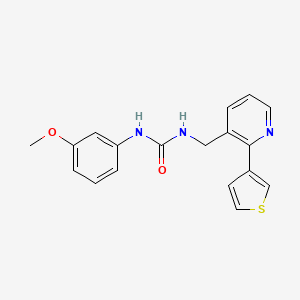
methyl 2-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)sulfonyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)sulfonyl)acetate is an organic compound characterized by its complex molecular structure, which combines elements of the pyridazine and piperidine rings
准备方法
The synthesis of methyl 2-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)sulfonyl)acetate typically involves multi-step organic reactions, integrating various protective group strategies and coupling reactions.
Synthetic Routes and Reaction Conditions:
The process may begin with the preparation of the key intermediate, 6-oxopyridazine, often starting from simple aromatic compounds through a series of nitration, reduction, and cyclization reactions.
Piperidine derivatives are synthesized separately, involving common alkylation and acylation reactions.
Sulfonylation steps then introduce the sulfonyl functional group, employing reagents like sulfonyl chlorides under mild base conditions.
The final esterification step to form the methyl ester is generally achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods:
For industrial scale production, the synthesis is often optimized for cost, yield, and environmental impact. This may include continuous flow synthesis techniques and the use of less hazardous reagents and solvents.
化学反应分析
Methyl 2-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)sulfonyl)acetate undergoes several types of chemical reactions:
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyridazine ring, where strong oxidizing agents may introduce additional oxygen functionalities.
Reduction: Conversely, reduction can target the carbonyl groups, reducing them to alcohols under suitable conditions such as catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions may occur at positions on the piperidine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products:
The products of these reactions can vary, with oxidized derivatives, reduced alcohols, and various substituted analogs forming the primary products.
科学研究应用
This compound serves as a cornerstone in numerous scientific research areas:
Chemistry:
Used as a building block for more complex molecules, particularly in the development of heterocyclic compounds.
It finds applications in the synthesis of novel organic materials with potential electronic or photonic properties.
Biology and Medicine:
Potential therapeutic agent in the development of pharmaceuticals due to its bioactive pyridazine and piperidine moieties.
Studied for its interactions with various biological targets, including enzymes and receptors.
Industry:
In industrial applications, it can be a precursor for specialized polymers and materials with unique properties.
作用机制
The mechanism by which methyl 2-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)sulfonyl)acetate exerts its effects involves:
Molecular Targets:
Enzymes, where it can act as an inhibitor or modulator.
Receptors, potentially influencing signal transduction pathways.
Pathways Involved:
It may interfere with metabolic pathways or mimic endogenous compounds, modulating biological activity.
相似化合物的比较
Compounds like 2-(piperidin-4-yl)-pyridazines and various sulfonyl esters are structurally related but do not have the same functional group combination, altering their properties and uses.
属性
IUPAC Name |
methyl 2-[1-[2-(6-oxopyridazin-1-yl)acetyl]piperidin-4-yl]sulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6S/c1-23-14(20)10-24(21,22)11-4-7-16(8-5-11)13(19)9-17-12(18)3-2-6-15-17/h2-3,6,11H,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKBBTSODGWVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B2858116.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2858117.png)
![3-methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2858118.png)


![1,6,7-trimethyl-3-phenethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2858121.png)
![1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2858123.png)
![(E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol](/img/structure/B2858125.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2858127.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2858130.png)
![5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride](/img/structure/B2858132.png)

![[(4-Chloro-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2858137.png)
